molecular formula C10H13FN2O4S B2612792 Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate CAS No. 2168453-55-0

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate

Cat. No.: B2612792
CAS No.: 2168453-55-0
M. Wt: 276.28
InChI Key: MZQWNMWXMWWOCK-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13FN2O4S. It is a carbamate derivative, which is often used as a protecting group in organic synthesis. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate typically involves the reaction of 4-fluorosulfonylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other carbamate derivatives. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable .

Properties

IUPAC Name

tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-8-6-7(4-5-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWNMWXMWWOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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